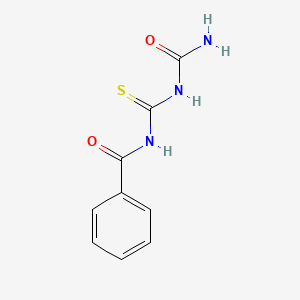

1-Benzoyl-2-thiobiuret

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142465. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(carbamoylcarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-8(14)12-9(15)11-7(13)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWNNLCHQSTQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955834 | |

| Record name | N-[{[Hydroxy(imino)methyl]imino}(sulfanyl)methyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34277-78-6, 41835-24-9 | |

| Record name | NSC142465 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[{[Hydroxy(imino)methyl]imino}(sulfanyl)methyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-2-THIOBIURET | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzoyl-2-thiobiuret

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzoyl-2-thiobiuret, a key intermediate in the development of various biologically active compounds. This document delves into the underlying chemical principles of its synthesis, offering a detailed, step-by-step protocol. Furthermore, it outlines a suite of analytical techniques for its thorough characterization, ensuring the identity, purity, and structural integrity of the synthesized compound. This guide is intended to be a valuable resource for researchers in medicinal chemistry and organic synthesis, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound (systematic name: N-(carbamoylcarbamothioyl)benzamide) is a multifaceted organic compound that has garnered significant interest in the scientific community. Its core structure, featuring a benzoyl group attached to a thiobiuret moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. Notably, it serves as a crucial starting material for the production of 5-amino-2H-1,2,4-thiadiazolin-3-one derivatives.[1] These derivatives have shown promise in several therapeutic areas, exhibiting antibacterial properties and potential as kinase inhibitors.[1] The structural analogy of the 5-amino-2H-1,2,4-thiadiazolin-3-one ring to cytosine, a nucleobase, has spurred investigations into its potential as an antimetabolite with cytostatic and antiviral activities.[1]

This guide will provide a detailed exploration of the efficient one-pot synthesis of this compound and a comprehensive analysis of its structural and spectroscopic properties.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is efficiently achieved through a one-pot, two-step process. This methodology is predicated on the in-situ generation of a reactive intermediate, benzoyl isothiocyanate, which subsequently undergoes nucleophilic attack by urea.

Reaction Scheme

The overall reaction can be summarized as follows:

Step 1: Formation of Benzoyl Isothiocyanate

Benzoyl chloride + Potassium thiocyanate → Benzoyl isothiocyanate + Potassium chloride

Step 2: Formation of this compound

Benzoyl isothiocyanate + Urea → this compound

Causality Behind Experimental Choices

The choice of a one-pot synthesis is a strategic one, driven by the reactivity of the benzoyl isothiocyanate intermediate. This intermediate is susceptible to hydrolysis, making its isolation and purification challenging.[2] By generating it in-situ, it can be immediately consumed in the subsequent reaction with urea, maximizing the yield of the desired product.

Acetone is the solvent of choice for this reaction due to several key properties. It effectively dissolves the reactants, benzoyl chloride and potassium thiocyanate, facilitating their interaction.[1] Furthermore, the inorganic byproduct of the first step, potassium chloride, is poorly soluble in acetone, causing it to precipitate out of the reaction mixture.[1] This precipitation serves as a visual indicator of reaction progress and allows for its easy removal by filtration.

The reaction is conducted under gentle heating to promote the rate of reaction without causing significant decomposition of the reactants or intermediates.

Reaction Mechanism

The synthesis proceeds through a well-defined mechanistic pathway, as illustrated in the following diagram:

Figure 1: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear visual cues and checkpoints to ensure a successful synthesis.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Potassium Thiocyanate | KSCN | 97.18 | 48.0 | 0.49 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 58.2 (48 mL) | 0.41 |

| Urea | CH₄N₂O | 60.06 | 24.0 | 0.40 |

| Acetone | C₃H₆O | 58.08 | 400 mL | - |

Procedure:

-

Preparation of Benzoyl Isothiocyanate Solution:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium thiocyanate (48.0 g, 0.49 mol) and acetone (400 mL).

-

Warm the solution with stirring to approximately 50 °C.

-

Add benzoyl chloride (48 mL, 58.2 g, 0.41 mol) dropwise to the warm solution. A milky white to yellow precipitate of potassium chloride will form immediately.[1]

-

Continue stirring the mixture at 50 °C for 3.5 hours.[1]

-

Allow the mixture to cool to room temperature.

-

Filter the mixture by suction filtration to remove the precipitated potassium chloride.

-

-

Synthesis of this compound:

-

Transfer the amber-colored filtrate to a clean 500 mL round-bottom flask.

-

Add urea (24.0 g, 0.40 mol) to the filtrate.

-

Heat the reaction mixture to 55 °C and stir for 5 hours.[1]

-

Cool the resulting solution to room temperature and then place it in an ice bath for several hours to induce crystallization. Periodically scratch the inner walls of the flask with a glass rod to promote crystal formation.

-

Collect the bright yellow solid product by suction filtration.

-

The crude product can be recrystallized from an acetonitrile-methanol (10:1) mixture to obtain yellow crystals suitable for analysis.[1]

-

Expected Yield: Approximately 27.0 g (30%).[1]

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical Properties

| Property | Value |

| Appearance | Bright yellow solid |

| Melting Point | 174–175 °C[1] |

| Molecular Formula | C₉H₉N₃O₂S[3] |

| Molecular Weight | 223.25 g/mol [3] |

Elemental Analysis

The calculated elemental composition for C₉H₉N₃O₂S is as follows:

| Element | Percentage |

| Carbon | 48.42% |

| Hydrogen | 4.06% |

| Nitrogen | 18.82% |

| Oxygen | 14.33% |

| Sulfur | 14.36% |

Calculations are based on standard atomic weights.[4]

Spectroscopic Analysis

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.

Expected Chemical Shifts (in DMSO-d₆): [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.7 | singlet | 4H | NH₂ + 2NH |

| 8.1–8.5 | multiplet | 5H | Aromatic protons (Ph) |

The broad singlet at 3.7 ppm for four protons is characteristic of the exchangeable protons of the amino and amide groups. The multiplet in the aromatic region corresponds to the five protons of the phenyl ring.

Predicted Chemical Shifts (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~180-185 | C=S (Thioamide) |

| ~165-170 | C=O (Benzoyl) |

| ~155-160 | C=O (Urea) |

| ~128-135 | Aromatic carbons (Ph) |

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands (KBr pellet):

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3100 | N-H stretching (amide and amine) |

| ~3060 | C-H stretching (aromatic) |

| ~1680 | C=O stretching (benzoyl carbonyl) |

| ~1650 | C=O stretching (urea carbonyl) |

| ~1590 | C=C stretching (aromatic ring) |

| ~1270 | C-N stretching |

| ~1170 | C=S stretching |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information. Studies have shown that this compound crystallizes in the monoclinic system.[1] The benzoyl and thiobiuret groups are nearly coplanar, with a dihedral angle of approximately 8.48°.[1] The molecular structure is stabilized by an intramolecular N—H···O hydrogen bond.[1] In the crystal lattice, intermolecular N—H···O and N—H···S hydrogen bonds link the molecules into sheets.[1]

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Benzoyl Chloride: Corrosive and a lachrymator. Causes severe skin and eye burns. Harmful if swallowed or inhaled. Reacts with water.[6]

-

Potassium Thiocyanate: Harmful if swallowed, in contact with skin, or inhaled. Contact with acids liberates very toxic gas.[7]

-

Urea: May cause mild skin and eye irritation. Inhalation of dust may irritate the respiratory tract.[8]

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

-

This compound: Safety data is not extensively available. As a precaution, it should be handled as a potentially hazardous substance. Avoid ingestion, inhalation, and contact with skin and eyes.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.

Figure 2: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound and a comprehensive suite of analytical techniques for its characterization. The one-pot synthesis is a practical approach that circumvents the challenges associated with the isolation of the reactive benzoyl isothiocyanate intermediate. The characterization data provided, including spectroscopic and crystallographic information, establishes a benchmark for the validation of this important synthetic precursor. As the demand for novel therapeutic agents continues to grow, the methodologies outlined herein will be of significant value to researchers and drug development professionals working on the synthesis of biologically active heterocyclic compounds derived from this compound.

References

-

Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

-

Acetone 100% Lab Grade Safety Data Sheet. (n.d.). Retrieved from Lab Alley. [Link]

-

Summit Fertilizers. (2023). UREA Safety Data Sheet. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. [Link]

-

ChemSupply Australia. (2024). Safety Data Sheet POTASSIUM THIOCYANATE. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

LibreTexts. (2022). Stoichiometry: Elemental Analysis. [Link]

-

Bretner, M., Najda-Bernatowicz, A., Łebska, M., Muszyńska, G., Kilanowicz, A., & Sapota, A. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Molecular and Cellular Biochemistry, 316(1-2), 87–9. [Link]

-

Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(5), 411-420. [Link]

-

Singh, P., & Kumar, A. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 37(1), 55-65. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Chemaxon. (n.d.). Elemental Analysis Plugin. Chemaxon Docs. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzoyl-2-thio-biuret. PubMed. [Link]

-

LibreTexts Chemistry. (2022). 3.2: Determining Empirical and Molecular Formulas. [Link]

-

Web Pages. (n.d.). 3.2 Determination of Chemical Formulas C H N. [Link]

-

Rasayan Journal of Chemistry. (2018). MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS. Rasayan Journal of Chemistry, 11(2), 649-660. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

-

NIST. (n.d.). Benzoyl Peroxide. NIST WebBook. [Link]

-

ResearchGate. (n.d.). FT-IR vibrational spectral pattern of benzoyl peroxide. [Link]

Sources

- 1. 1-Benzoyl-2-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 1-BENZOYL-2-THIOUREA(614-23-3) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 8. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Significance of 1-Benzoyl-2-thiobiuret

An In-Depth Technical Guide to the Chemical Properties of 1-Benzoyl-2-thiobiuret

This guide provides a comprehensive overview of the chemical properties of this compound, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into its synthesis, structural characteristics, spectroscopic signature, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound, systematically named N-(carbamoylcarbamothioyl)benzamide, is a derivative of thiobiuret that serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its structure, featuring a benzoyl group attached to a thiobiuret backbone, imparts a unique combination of reactivity and potential biological activity. Notably, it is a precursor for the synthesis of 5-amino-2H-1,2,4-thiadiazolin-3-one, an analog of the nucleobase cytosine, suggesting its potential as an anti-metabolite with cytostatic activities.[1] Understanding the fundamental chemical properties of this compound is crucial for its effective utilization in synthetic strategies and drug discovery programs.

Synthesis and Purification

The synthesis of this compound is a two-step, one-pot reaction that proceeds through a benzoyl isothiocyanate intermediate. The causality behind this experimental design lies in the sequential nucleophilic additions. First, the thiocyanate anion attacks the electrophilic carbonyl carbon of benzoyl chloride. Subsequently, the in situ generated benzoyl isothiocyanate is attacked by the nucleophilic nitrogen of urea.

Experimental Protocol: Synthesis of this compound[2]

-

Preparation of Benzoyl Isothiocyanate (in situ):

-

To a warm solution of potassium thiocyanate (48.0 g, 0.49 mol) in 400 mL of acetone, add benzoyl chloride (48 mL, 58.2 g, 0.41 mol) dropwise.

-

Observation: The solution will turn milky white and then milky yellow upon completion of the addition.

-

Stir the mixture at 50 °C for 3.5 hours.

-

Cool the mixture to room temperature and filter off the precipitated potassium chloride by suction.

-

-

Reaction with Urea:

-

Heat the amber filtrate to 55 °C and add urea (24.0 g, 0.40 mol).

-

Maintain the temperature at 55 °C and stir for 5 hours.

-

Cool the resulting solution to room temperature and then place it in an ice bath for several hours to induce crystallization. Periodically stir and scratch the walls of the flask to facilitate this process.

-

-

Isolation and Purification:

-

Filter the cold mixture to collect the bright yellow solid product.

-

The yield of crude this compound is approximately 27.0 g (30%).

-

Recrystallize the solid from an acetonitrile-methanol (10:1) mixture to obtain yellow crystals suitable for X-ray diffraction. The melting point of the purified product is 174–175 °C.[2]

-

Structural Elucidation

Molecular Structure

The molecular structure of this compound (C₉H₉N₃O₂S) is characterized by a nearly planar conformation.[3] The benzoyl and thiobiuret groups are almost coplanar, with a dihedral angle of 8.48(5)°.[2][3] The benzoyl and terminal urea fragments adopt cisoid and transoid conformations, respectively, relative to the sulfur atom.[3] The structure is stabilized by an intramolecular N-H···O hydrogen bond.[3]

Crystal Structure

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic system. In the crystal lattice, molecules are linked into sheets parallel to the bc plane by intermolecular N-H···O and N-H···S hydrogen bonds.[3] This extensive hydrogen bonding network contributes to the stability of the crystalline solid.

| Parameter | Value [2] |

| Formula | C₉H₉N₃O₂S |

| Molecular Weight | 223.25 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 10.4583 (3) |

| b (Å) | 12.8103 (4) |

| c (Å) | 16.1830 (5) |

| β (°) | 106.693 (1) |

| Volume (ų) | 2076.73 (11) |

| Z | 8 |

Spectroscopic Characterization

Spectroscopic methods are essential for the verification of the structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides clear signals for the protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment [2] |

| 3.7 | Singlet | 4H | NH₂ + 2NH |

| 8.1 - 8.5 | Multiplet | 5H | Phenyl-H |

Solvent: DMSO-d₆

The broad singlet at 3.7 ppm for four protons is characteristic of the exchangeable amine and amide protons of the thiobiuret moiety. The multiplet in the aromatic region corresponds to the protons of the benzoyl group.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment [4] |

| 3375, 3310, 3260, 3170 | N-H stretching |

| 1710, 1680 | C=O stretching (carbonyls) |

| 1620 | N-H bending |

| ~1260 | C=S stretching |

| 767, 705 | C-H out-of-plane bending (aromatic) |

The presence of multiple N-H stretching bands confirms the different amine and amide environments. The strong carbonyl absorptions are characteristic of the benzoyl and urea-like carbonyl groups.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The chemical ionization (CI) mass spectrum of its isomer, 1-Benzoyl-4-thiobiuret, shows a protonated molecular ion peak [M+H]⁺ at m/e 224, which is consistent with the molecular formula C₉H₉N₃O₂S.[4]

Physicochemical Properties

-

Melting Point: 174–175 °C (recrystallized from acetonitrile-methanol).[2]

-

Appearance: Bright yellow solid.[2]

-

Solubility: Based on the synthesis and purification procedures, this compound is soluble in acetone and mixtures of acetonitrile and methanol. It exhibits limited solubility in ethanol.

Reactivity and Potential Applications

This compound undergoes interesting rearrangement and cyclization reactions, highlighting its utility as a synthetic intermediate.

Rearrangement and Cyclization

Upon attempted recrystallization from water, this compound rearranges to its more stable isomer, 1-Benzoyl-4-thiobiuret.[4] This rearrangement is proposed to occur via a cyclic tetrahedral intermediate.

Under basic catalysis, both this compound and its isomer, 1-Benzoyl-4-thiobiuret, cyclize to form 2-hydroxy-6-phenyl-4-thio-1,3,5-triazine.[4] This reaction proceeds through dehydration of the common tetrahedral intermediate.

Applications in Heterocyclic Synthesis

The primary application of this compound is as a precursor for heterocyclic compounds. It is a key starting material for producing 5-amino-2H-1,2,4-thiadiazolin-3-one through an oxidative ring-closure reaction.[1][5] Given the structural similarity of this product to cytosine, it and its derivatives are of interest in the development of novel anti-metabolites for potential cancer therapies.

Conclusion

This compound is a versatile chemical compound with well-defined structural and spectroscopic properties. Its synthesis is straightforward, and its reactivity allows for the formation of various heterocyclic systems. The information presented in this guide provides a solid foundation for researchers to explore the full potential of this molecule in synthetic chemistry and drug development.

References

-

Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

-

Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]

-

Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]

-

Klayman, D. L., & Scovill, J. P. (1979). This compound: Rearrangement and Cyclization. The Journal of Organic Chemistry, 44(4), 630-632. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

International Union of Crystallography. (2012). This compound. [Link]

-

Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

-

Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]

-

Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

-

Klayman, D. L., & Scovill, J. P. (1979). This compound: Rearrangement and Cyclization. The Journal of Organic Chemistry, 44(4), 630-632. [Link]

-

Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). 1-Benzoyl-2-thio-biuret. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

Sources

An In-Depth Technical Guide to 1-Benzoyl-2-thiobiuret

Foreword

This technical guide provides a comprehensive overview of 1-Benzoyl-2-thiobiuret, a molecule of interest in synthetic and medicinal chemistry. As researchers and drug development professionals, a thorough understanding of a compound's fundamental properties, synthesis, and potential biological relevance is paramount. This document is structured to deliver not just data, but also context and procedural insights, reflecting a field-proven perspective on chemical matter exploration. We will delve into the core characteristics of this compound, from its unique identifiers to its synthesis and potential applications, grounded in authoritative scientific literature.

Core Chemical Identity

This compound, systematically known as N-(carbamoylcarbamothioyl)benzamide , is a derivative of thiobiuret featuring a benzoyl group attached to one of the nitrogen atoms. This structural arrangement imparts specific chemical properties and reactivity that make it a valuable intermediate in organic synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

The molecular structure of this compound is depicted below, illustrating the connectivity of the benzoyl moiety to the thiobiuret backbone.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing everything from reaction conditions to formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O₂S | [1][2][3] |

| Molecular Weight | 223.25 g/mol | [1][2][3] |

| Appearance | Bright yellow solid | [4] |

| Melting Point | 174–175 °C | [4] |

| Solubility | Recrystallized from acetonitrile-methanol (10:1) mixture. Generally, N-acylthioureas exhibit low solubility in water and are more soluble in polar organic solvents like acetone, acetonitrile, and DMSO. | [4][5] |

| XLogP3 | 1.9 | [6] |

| Hydrogen Bond Donor Count | 3 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

Synthesis and Purification

The synthesis of this compound can be reliably achieved through a two-step, one-pot reaction. The causality behind this experimental design lies in the sequential generation of a reactive intermediate, benzoyl isothiocyanate, which is then trapped in situ by urea.

Synthesis Workflow

Figure 2: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the method described by Kang et al. in Acta Crystallographica Section E (2012).[4]

Materials and Reagents:

-

Potassium thiocyanate (KSCN)

-

Acetone

-

Benzoyl chloride (C₆H₅COCl)

-

Urea (NH₂CONH₂)

-

Acetonitrile

-

Methanol

Procedure:

-

Preparation of Benzoyl Isothiocyanate Solution:

-

In a suitable reaction vessel, dissolve 48.0 g (0.49 mol) of potassium thiocyanate in 400 mL of acetone with warming.

-

To this warm solution, add 48 mL (58.2 g, 0.41 mol) of benzoyl chloride dropwise. The solution will turn milky white and then yellow upon completion of the addition.

-

Stir the mixture at 50 °C for 3.5 hours.

-

Allow the mixture to cool to room temperature.

-

-

In Situ Reaction with Urea:

-

Filter off the precipitated potassium chloride by suction filtration.

-

Heat the resulting amber filtrate to 55 °C and add 24.0 g (0.40 mol) of urea.

-

Maintain the reaction mixture at 55 °C for 5 hours.

-

-

Isolation and Purification:

-

Cool the reaction solution to room temperature and then place it in an ice bath for several hours to induce crystallization. Periodic stirring and scratching the walls of the flask can facilitate this process.

-

Filter the cold mixture to collect the crude this compound as a bright yellow solid.

-

Recrystallize the crude product from a 10:1 mixture of acetonitrile and methanol to afford pure, yellow crystals suitable for analysis.

-

Self-Validating System: The success of this synthesis is validated at each critical step. The formation of a precipitate (KCl) in the first step confirms the reaction between benzoyl chloride and potassium thiocyanate. The subsequent color change and precipitation upon cooling after the addition of urea indicate the formation of the desired product. The final melting point of the recrystallized product (174–175 °C) serves as a key purity check, which should be consistent with the literature value.[4]

Spectroscopic and Structural Characterization

The identity and purity of synthesized this compound are confirmed through a suite of analytical techniques.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show a multiplet in the aromatic region (δ 8.1–8.5 ppm) corresponding to the five protons of the phenyl group. A singlet at approximately δ 3.7 ppm is attributed to the protons of the NH and NH₂ groups.[4]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the N-H, C=O, C-N, and C=S bonds. For analogous benzoylthiourea derivatives, these are typically observed around 3322-3358 cm⁻¹ (N-H), 1638–1668 cm⁻¹ (C=O), 1332-1352 cm⁻¹ (C-N), and 696-754 cm⁻¹ (C=S).

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 223.25 g/mol would confirm the compound's identity.

-

Single-Crystal X-ray Diffraction: The crystal structure of this compound has been resolved and reveals a nearly coplanar arrangement of the benzoyl and thiobiuret groups, with a dihedral angle of 8.48(5)°.[4] The molecular structure is stabilized by an intramolecular N—H···O hydrogen bond. In the crystalline state, molecules are linked into sheets by intermolecular N—H···O and N—H···S hydrogen bonds.[4]

Applications and Biological Potential

This compound is primarily recognized as a valuable synthetic intermediate. Its structural motifs, particularly the acylthiourea core, are present in a variety of biologically active molecules.

Synthetic Intermediate

The primary documented application of this compound is as a precursor for the synthesis of heterocyclic compounds. Specifically, it is a starting material for the production of 5-amino-2H-1,2,4-thiadiazolin-3-one derivatives through an oxidative ring-closure reaction.[4] These thiadiazole derivatives have garnered attention for their potential biological activities.[4]

Sources

- 1. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 2. scbt.com [scbt.com]

- 3. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzoyl-2-thiobiuret - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. chemscene.com [chemscene.com]

- 8. icaiit.org [icaiit.org]

An In-Depth Technical Guide to N-(carbamoylcarbamothioyl)benzamide: Synthesis, Characterization, and Therapeutic Potential

Abstract

N-(carbamoylcarbamothioyl)benzamide, a prominent member of the acylthiourea class of compounds, represents a versatile scaffold in medicinal chemistry. Acylthioureas are characterized by a flexible backbone and potent hydrogen bonding capabilities, enabling them to interact with a wide array of biological targets. This guide provides a comprehensive overview of N-(carbamoylcarbamothioyl)benzamide, detailing its physicochemical properties, a robust and validated synthesis protocol, and a survey of the broad-spectrum biological activities exhibited by its parent class, including potential antiviral, anticancer, and antimicrobial applications.[1][2][3][4] By synthesizing established methodologies with mechanistic insights, this document serves as a foundational resource for researchers aiming to explore and exploit the therapeutic potential of this and related acylthiourea derivatives.

Introduction and Significance

N-(carbamoylcarbamothioyl)benzamide belongs to the 1-acyl-3-thiourea structural family. These molecules are distinguished by the presence of a reactive acyl isothiocyanate intermediate in their synthesis, which allows for the facile introduction of diverse functionalities.[1][5] The core structure, featuring two amide-like groups flanking a thiocarbonyl center, offers a unique combination of rigidity and flexibility. The sulfur, oxygen, and nitrogen atoms act as key hydrogen bond donors and acceptors, facilitating strong and specific interactions with enzyme active sites and other biological macromolecules.[6]

The broader class of thiourea derivatives has garnered significant attention for a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, insecticidal, and herbicidal properties.[1][2][4][5] This wide-ranging bioactivity stems from their ability to chelate metal ions, interact with sulfhydryl groups in proteins, and mimic peptide bonds, thereby inhibiting various enzymatic processes.[7][8] This guide focuses specifically on the N-(carbamoylcarbamothioyl)benzamide scaffold as a representative model for understanding the synthesis, properties, and potential applications of acylthioureas in drug discovery.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These parameters influence solubility, stability, membrane permeability, and ultimately, bioavailability.

| Property | Value | Source |

| Systematic Name | N-(carbamoylcarbamothioyl)benzamide | IUPAC |

| Synonym(s) | N-benzoyl-N'-carbamoylthiourea | - |

| CAS Number | 41835-24-9 | [9] |

| Molecular Formula | C₉H₉N₃O₂S | [9] |

| Molecular Weight | 223.25 g/mol | [9] |

| Topological Polar Surface Area (TPSA) | 84.22 Ų | [9] |

| Predicted LogP | 0.3696 | [9] |

| Hydrogen Bond Donors | 3 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

The molecule's structure, characterized by the SMILES string S=C(NC(N)=O)NC(C1=CC=CC=C1)=O, features a central thiourea motif linking a benzoyl group on one side and a urea group on the other.[9] The relatively low predicted LogP and high TPSA suggest moderate water solubility and potential for good interaction with polar biological targets.

Synthesis and Characterization

The synthesis of N-(carbamoylcarbamothioyl)benzamide is a robust, two-step, one-pot reaction that proceeds through a highly reactive acyl isothiocyanate intermediate.[10][11] This method is widely applicable for generating a library of diverse acylthiourea derivatives.

Synthesis Workflow Diagram

Caption: One-pot synthesis and purification workflow for N-(carbamoylcarbamothioyl)benzamide.

Detailed Experimental Protocol

Safety Precaution: This synthesis should be performed in a well-ventilated fume hood. Benzoyl chloride is a lachrymator, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[10]

Materials:

-

Benzoyl chloride (1.0 eq)

-

Potassium thiocyanate (KSCN) (1.0 eq)

-

Urea (1.0 eq)

-

Anhydrous Acetone (solvent)

-

Ethanol/Chloroform (for recrystallization)

Procedure:

-

Preparation of Benzoyl Isothiocyanate (in situ):

-

To a solution of potassium thiocyanate (1.0 eq) in anhydrous acetone, add benzoyl chloride (1.0 eq) dropwise with constant stirring at room temperature.

-

Rationale: This is a nucleophilic acyl substitution where the thiocyanate anion displaces the chloride ion.[10] Anhydrous acetone is crucial to prevent the hydrolysis of the highly reactive benzoyl chloride and the isothiocyanate intermediate.

-

Stir the reaction mixture for 1-2 hours. The formation of a white precipitate (potassium chloride) indicates the reaction is proceeding.

-

-

Formation of the Acylthiourea:

-

To the same reaction vessel containing the in situ generated benzoyl isothiocyanate, add a solution of urea (1.0 eq) dissolved in a minimal amount of warm acetone.

-

Rationale: The primary amine groups of urea act as nucleophiles, attacking the electrophilic carbon of the isothiocyanate group (-N=C=S) to form the thiourea linkage.[10]

-

Continue stirring the mixture at room temperature for 3-4 hours or until reaction completion is indicated by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Filter the solid product using a Buchner funnel, wash with distilled water to remove any remaining inorganic salts, and dry the product.

-

Recrystallize the crude solid from a suitable solvent system, such as an ethanol/chloroform mixture, to obtain the pure N-(carbamoylcarbamothioyl)benzamide.[6]

-

Characterization Data

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H-NMR (DMSO-d₆) | Signals corresponding to aromatic protons of the benzoyl ring (δ 7.5-8.1 ppm). Multiple broad singlets in the downfield region (δ 11.0-13.0 ppm) corresponding to the three N-H protons.[11][12] |

| ¹³C-NMR (DMSO-d₆) | Carbonyl carbon (C=O) signal around δ 168 ppm. Thiocarbonyl carbon (C=S) signal around δ 178 ppm. Aromatic carbon signals in the typical δ 128-134 ppm range.[6][12] |

| FT-IR (KBr, cm⁻¹) | Strong C=O stretching vibration (~1670 cm⁻¹). N-H stretching vibrations (~3100-3400 cm⁻¹). C=S stretching vibration (~1150-1250 cm⁻¹). |

| Mass Spec. (MS) | Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (224.04 m/z). |

Biological Activities and Therapeutic Potential

While specific studies on N-(carbamoylcarbamothioyl)benzamide are limited, the extensive research on the broader acylthiourea class provides a strong basis for predicting its therapeutic potential. The core scaffold is a privileged structure in medicinal chemistry.

Postulated Mechanism of Action

Acylthioureas can exert their biological effects through multiple mechanisms. A common pathway involves the inhibition of key enzymes through coordination with metal ions in the active site or by forming strong hydrogen bonds with critical amino acid residues.

Caption: General mechanism of acylthiourea action via enzyme inhibition.

-

Anticancer Activity: Many acylthiourea derivatives have demonstrated significant toxicity against various human cancer cell lines, including colon, liver, and leukemia.[3][4] The proposed mechanisms often involve the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase or protein kinases, leading to apoptosis.[1]

-

Antiviral Activity: A notable feature of this class is its broad-spectrum antiviral potential.[2] Studies have shown potent activity against a diverse range of viruses, including vaccinia virus, Rift Valley fever virus, influenza virus, and dengue virus.[2] The mechanism is thought to involve the inhibition of viral enzymes essential for replication.

-

Antimicrobial Activity: Derivatives have shown activity against various bacterial and fungal strains.[13][14] The thiourea moiety is known to interact with microbial enzymes and proteins, disrupting cellular function.[6] The ability of the sulfur and nitrogen atoms to chelate trace metals essential for microbial growth is another potential mechanism.

Future Outlook and Conclusion

N-(carbamoylcarbamothioyl)benzamide serves as an exemplary model of the acylthiourea scaffold—a class of compounds with immense, yet not fully tapped, therapeutic potential. The straightforward and versatile synthesis allows for the creation of large chemical libraries for high-throughput screening.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzoyl and urea portions of the molecule to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Identifying the precise molecular targets for the most active derivatives to understand their therapeutic and toxicological profiles.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

References

-

Al-Subari, E. A., et al. (2014). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PubMed. Available at: [Link]

-

Al-Subari, E. A., et al. (2014). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. BioMed Research International. Available at: [Link]

-

Khalid, A., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances. Available at: [Link]

-

Koty, P. M., et al. (2012). SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Ghiuru, I., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics. Available at: [Link]

-

Turan-Zitouni, G., et al. (2013). Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Al-Harrasi, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. Available at: [Link]

-

Krause, I., & Schöber, A. (1995). Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. Food / Nahrung. Available at: [Link]

-

Yüksek, M. F., et al. (2025). NOVEL BENZOYLTHIOUREA DERIVATIVE N-((4-IODOPHENYL)CARBAMOTHIOYL)BENZAMIDE: SYNTHESIS, CHARACTERIZATION, MOLECULAR MODELING AND INVESTIGATION OF ANTIBACTERIAL ACTIVITY. ResearchGate. Available at: [Link]

-

Yüksek, M. F., et al. (2022). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science. Available at: [Link]

-

Al-Fatlawi, A. A. J., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports. Available at: [Link]

Sources

- 1. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]

- 2. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. | Semantic Scholar [semanticscholar.org]

- 9. chemscene.com [chemscene.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 12. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-Benzoyl-2-thiobiuret

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and chemical properties of 1-Benzoyl-2-thiobiuret. With the systematic name N-(carbamoylcarbamothioyl)benzamide, this compound serves as a valuable intermediate in the synthesis of heterocyclic compounds, particularly thiadiazole derivatives which have garnered interest for their potential biological activities. This document delves into the nuanced structural features of this compound, supported by crystallographic and spectroscopic data. Furthermore, it outlines a detailed synthesis protocol, explores its chemical reactivity, and discusses its potential applications in medicinal chemistry and drug development.

Introduction

This compound (C₉H₉N₃O₂S) is a derivative of thiobiuret characterized by the presence of a benzoyl group attached to one of the nitrogen atoms. Its significance in synthetic chemistry stems primarily from its role as a precursor to various heterocyclic systems.[1] Notably, it is an intermediate in the formation of 5-amino-2H-1,2,4-thiadiazolin-3-one, a class of compounds investigated for antibacterial and kinase inhibitor activities.[1] A thorough understanding of the molecular architecture and reactivity of this compound is therefore crucial for leveraging its full potential in the design and synthesis of novel therapeutic agents. This guide aims to provide a detailed exposition of its structural and chemical characteristics, grounded in experimental evidence and established chemical principles.

Molecular Structure and Conformation

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, providing precise insights into its geometry, conformation, and intermolecular interactions.[1]

Crystallographic Data

The compound crystallizes in the monoclinic space group.[1] Key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₉H₉N₃O₂S | [1] |

| Molecular Weight | 223.25 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [2] |

| a | 10.4583 (3) Å | [1] |

| b | 12.8103 (4) Å | [1] |

| c | 16.1830 (5) Å | [1] |

| β | 106.693 (1)° | [1] |

| Volume | 2076.73 (11) ų | [1] |

| Z | 8 | [1] |

Conformational Analysis

The solid-state conformation of this compound reveals several key features:

-

Planarity: The benzoyl and thiobiuret groups are nearly coplanar, with a dihedral angle of approximately 8.48°.[1] This planarity is indicative of delocalization of electron density across the molecule.

-

Conformation around the Thioamide Bond: The benzoyl and terminal urea fragments adopt cisoid and transoid conformations, respectively, with respect to the sulfur atom.[1]

-

Intramolecular Hydrogen Bonding: The molecular structure is stabilized by an intramolecular N—H···O hydrogen bond.[1] This interaction contributes to the planarity of the molecule and influences its chemical reactivity.

-

Intermolecular Interactions: In the crystal lattice, molecules are linked by N—H···O and N—H···S hydrogen bonds, forming sheets parallel to the bc plane.[1] These intermolecular forces are critical in determining the packing of the molecules in the solid state.

A comparison with its isomer, 1-Benzoyl-4-thiobiuret, reveals differences in conformation. In the 4-thiobiuret isomer, both the benzoyl and terminal thiourea fragments adopt transoid conformations with respect to the central carbonyl oxygen atom.[3]

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization of this compound in various states.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the different types of protons in the molecule. A broad singlet observed around 3.7 ppm can be attributed to the protons of the NH₂ and two NH groups.[1] The aromatic protons of the phenyl ring typically appear as a multiplet in the region of 8.1–8.5 ppm.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include N-H stretching vibrations in the region of 3100-3400 cm⁻¹, C=O stretching vibrations around 1650-1700 cm⁻¹, and C=S stretching vibrations, which are typically weaker and appear in the range of 1000-1250 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a molecular ion peak [M]⁺ at m/z 223. Based on studies of related acylthioureas, the fragmentation pattern is expected to be dominated by cleavage of the bond between the benzoyl carbonyl carbon and the adjacent nitrogen atom.[4] This would lead to the formation of a stable benzoyl cation at m/z 105, which is often the base peak in the spectra of benzoyl derivatives. Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation would result in the phenyl cation at m/z 77.

Synthesis of this compound

The synthesis of this compound is a two-step, one-pot procedure that involves the initial formation of benzoyl isothiocyanate, followed by its reaction with urea.[1]

Experimental Protocol

-

Preparation of Benzoyl Isothiocyanate: To a warm solution of potassium thiocyanate (0.49 mol) in acetone (400 ml), benzoyl chloride (0.41 mol) is added dropwise. The mixture is stirred for approximately 3.5 hours at 50 °C. During this time, a precipitate of potassium chloride will form. The reaction mixture is then cooled to room temperature, and the precipitated potassium chloride is removed by suction filtration.

-

Reaction with Urea: The resulting filtrate, containing benzoyl isothiocyanate, is heated to 55 °C. Urea (0.40 mol) is then added, and the mixture is heated for an additional 5 hours.

-

Isolation and Purification: The solution is cooled to room temperature and then placed in an ice bath for several hours to induce crystallization. The resulting bright yellow solid is collected by filtration. Recrystallization from an acetonitrile-methanol (10:1) mixture affords pure this compound.[1]

Rationale Behind Experimental Choices

-

Solvent: Acetone is a suitable solvent as it dissolves the reactants and allows for the precipitation of the inorganic byproduct, potassium chloride, driving the equilibrium of the first step forward.

-

Temperature: The reaction temperatures are optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or products.

-

Crystallization: The use of a mixed solvent system for recrystallization allows for fine-tuning of the solubility to obtain high-purity crystals.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups, including the benzoyl moiety, the thioamide, and the urea functionality.

Cyclization Reactions

As an important intermediate, this compound undergoes oxidative cyclization to form 5-amino-2H-1,2,4-thiadiazolin-3-one.[1] This transformation highlights the utility of the thiobiuret core in constructing heterocyclic systems.

Sources

An In-depth Technical Guide to 1-Benzoyl-2-thiobiuret Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 1-benzoyl-2-thiobiuret scaffold and its analogues, more broadly classified under N-benzoylthioureas, represent a versatile and highly promising class of compounds in medicinal chemistry. Characterized by a core structure amenable to diverse chemical modifications, these derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial and anticancer effects. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing the synthesis, structural characterization, and mechanisms of action of these compounds. We will explore the key structure-activity relationships that govern their efficacy and present detailed experimental protocols and quantitative data to support further investigation and development of this potent chemical class.

Introduction: The Versatility of the Benzoylthiourea Core

Thiourea derivatives have long been recognized for their significant biological properties. The incorporation of a benzoyl group introduces a critical pharmacophore, enhancing the structural rigidity and modifying the electronic properties of the molecule. This modification facilitates interactions with a variety of biological targets. The parent compound, this compound, often serves as a crucial synthetic intermediate for the creation of more complex heterocyclic systems, such as 1,2,4-thiadiazole derivatives, which are known for their kinase inhibitory and antibacterial activities.[1] However, the benzoylthiourea backbone itself is the foundation for a multitude of potent therapeutic candidates, exhibiting activities that span from anticancer and antimicrobial to insecticidal applications.[2][3] This guide will delve into the chemical logic and experimental validation that underscore the potential of these derivatives.

Core Synthesis Strategies and Methodologies

The synthesis of this compound and its N-substituted analogues is typically achieved through a robust and straightforward multi-step, one-pot reaction. The general approach involves the in situ generation of a benzoyl isothiocyanate, which then serves as a reactive electrophile for a subsequent nucleophilic attack by an amine or urea derivative.

General Synthesis Workflow

The primary synthetic route involves two key steps:

-

Formation of Benzoyl Isothiocyanate: An acyl chloride (e.g., benzoyl chloride) is reacted with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in an anhydrous solvent like acetone or tetrahydrofuran (THF). This reaction forms the highly reactive benzoyl isothiocyanate intermediate.

-

Nucleophilic Addition: An appropriate nucleophile, such as urea for the parent this compound or a substituted amine for N'-aryl derivatives, is added to the reaction mixture. The nucleophile attacks the electrophilic carbon of the isothiocyanate, forming the final benzoylthiourea product.

Table 2: Selected Antimicrobial Activity of Benzoylthiourea Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| N-(butylcarbamothioyl)-benzamide (1e) | Streptococcus agalactiae | 62.5 | [4] |

| 2-((4-ethylphenoxy)methyl)-N-(2-fluorophenylcarbamothioyl)benzamide (5a) | Escherichia coli | 128 | [5] |

| 2-((4-ethylphenoxy)methyl)-N-(2-fluorophenylcarbamothioyl)benzamide (5a) | Pseudomonas aeruginosa | 128 | [5] |

| 2-((4-ethylphenoxy)methyl)-N-(2,4,6-trifluorophenylcarbamothioyl)benzamide (5d) | Candida albicans | 128 | [5] |

Anticancer Activity

A significant area of investigation for benzoylthiourea analogues is their potent cytotoxic activity against various cancer cell lines. [2][3]This activity is often linked to the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.

Mechanism of Action: EGFR Signaling Pathway Inhibition The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/Akt pathways. [6][7]These pathways are central to cell proliferation, survival, and angiogenesis. Overexpression or mutation of EGFR is common in many cancers. Benzoylthiourea derivatives have been shown to act as EGFR inhibitors, competing with ATP at the intracellular kinase domain. This blockade prevents receptor autophosphorylation and halts the downstream signals, leading to cell cycle arrest and apoptosis. [1][8]

Table 3: Selected Cytotoxic Activity (IC₅₀) of Benzoylthiourea Derivatives Against MCF-7 Breast Cancer Cells

| Compound | IC₅₀ (µM) | Reference |

| N-benzoyl-N'-phenylthiourea (BFTU) | 16.03 | [3] |

| N-(2-chloro-benzoyl)-N'-phenylthiourea | 12.30 | [3] |

| N-(4-chloro-benzoyl)-N'-phenylthiourea | 11.22 | [3] |

| N,N'-bis(4-ethylbenzoyl)-N''-(4-hydroxyphenyl)thiourea | 2.11 | [9] |

| Diarylthiourea Derivative (Compound 4) | 338.33 | [2] |

| Reference Drug: Erlotinib | 15.84 | [3] |

| Reference Drug: Cisplatin | ~3.33 (1 µg/mL) | [10] |

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be finely tuned by altering the substituents on the aromatic rings. SAR studies provide crucial insights for rational drug design.

-

Substituents on the Benzoyl Ring: Electron-withdrawing groups (e.g., -Cl, -F) often enhance both antimicrobial and anticancer activity. [3][5]The position of the substituent is also critical; for instance, para-substitution can be more favorable for antibacterial activity than ortho-substitution. [11]* Substituents on the N'-Phenyl Ring: The nature of the group attached to the second nitrogen of the thiourea moiety significantly impacts potency. Lipophilicity, introduced by groups like tert-butyl or additional phenyl rings, can influence cell membrane permeability and target binding. [9]* The Thiourea Moiety: The -NH-C(S)-NH- linker is essential for activity. It acts as a hydrogen bond donor and acceptor and is crucial for coordinating with biological targets.

Future Outlook and Conclusion

This compound derivatives and their analogues constitute a rich field for drug discovery. The straightforward synthesis, coupled with the wide range of tunable biological activities, makes this scaffold highly attractive for developing novel therapeutics. Future research should focus on:

-

Lead Optimization: Systematically exploring the chemical space around the core scaffold to improve potency and selectivity.

-

Mechanism Deconvolution: Moving beyond primary target identification to fully elucidate the downstream cellular effects and potential off-target interactions.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

-

Shalas, A. F., Winarsih, S., et al. (2020). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. F1000Research, 9, 1204. [Link]

-

da Silva, P. B., et al. (2022). In Vitro Antimicrobial Screening of Benzoylthioureas: Synthesis, Antibacterial Activity toward Streptococcus agalactiae and Molecular Docking Study. ChemistrySelect. [Link]

-

Ciobanu, A., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(21), 5200. [Link]

-

de Fátima, Â., et al. (2009). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. Molecules, 14(3), 1104-1115. [Link]

-

Wang, H., et al. (2012). Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt. Inorganica Chimica Acta, 392, 457-464. [Link]

-

Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

-

Saeed, A., et al. (2010). Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds. Journal of the Chinese Chemical Society, 57(3B), 589-593. [Link]

-

Bassyouni, F. A., et al. (2020). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. Molecules, 25(1), 196. [Link]

-

Zhang, H., et al. (2008). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Anti-Cancer Drugs, 19(9), 889-896. [Link]

-

Al-Masoudi, N. A., et al. (2021). IC50 values of the studied compounds against MCF-7 cell line. ResearchGate. [Link]

-

Nurul, H. M., et al. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. 2nd International Conference on Chemistry and Chemical Engineering. [Link]

-

Al-Majedy, Y. K., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6401. [Link]

-

Kadhum, A. A. H., et al. (2015). Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. International Journal of Nanomedicine, 10, 7157–7167. [Link]

-

Kesuma, D., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells. RASĀYAN Journal of Chemistry, 14(4), 2698-2704. [Link]

-

Zahra, A., et al. (2022). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances. [Link]

-

Kang, S. K., et al. (2012). 1-Benzoyl-2-thio-biuret. PubMed. [Link]

-

Shen, L. L. (1999). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry, 38(25), 7999-8007. [Link]

-

Bassyouni, F. A., et al. (2020). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PubMed Central. [Link]

-

ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. PharmGKB. [Link]

-

Bobo, M., et al. (2024). Friend or Foe: Protein Inhibitors of DNA Gyrase. International Journal of Molecular Sciences, 25(3), 1599. [Link]

-

Gholipour, A., et al. (2014). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Research in Pharmaceutical Sciences, 9(3), 209–216. [Link]

-

Li, X., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(19), 6798. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells - Ubaya Repository [repository.ubaya.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ClinPGx [clinpgx.org]

- 7. mdpi.com [mdpi.com]

- 8. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biological Versatility of 1-Benzoyl-2-thiobiuret: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Landscape of Thiobiuret Chemistry

In the dynamic field of medicinal chemistry, the exploration of novel scaffolds is paramount to addressing the ever-evolving challenges of drug resistance and the need for more targeted therapies. Among the myriad of heterocyclic compounds, thiobiuret derivatives have emerged as a promising class, exhibiting a broad spectrum of biological activities. This technical guide focuses on a specific, yet under-explored member of this family: 1-Benzoyl-2-thiobiuret. While extensive research has been conducted on its various isomers and derivatives, this guide aims to provide a comprehensive overview of the known attributes of this compound, alongside a scientifically grounded exploration of its potential biological activities, drawing insights from its closely related chemical cousins. As we delve into the synthesis, characterization, and putative biological roles of this compound, it is crucial to acknowledge that much of its bioactivity profile is inferred from analogous structures. This guide, therefore, serves as both a repository of existing knowledge and a roadmap for future investigations into the therapeutic potential of this compound.

Molecular Profile and Synthesis of this compound

Chemical Identity

-

Systematic Name: N-(carbamoylcarbamothioyl)benzamide[1]

-

Molecular Formula: C₉H₉N₃O₂S[1]

-

Molecular Weight: 223.25 g/mol [1]

-

CAS Number: 41835-24-9[2]

-

Appearance: Bright yellow solid[1]

The molecular architecture of this compound, featuring a central thiobiuret core flanked by a benzoyl group, provides a unique electronic and steric arrangement that is hypothesized to be a key determinant of its biological interactions. The presence of multiple hydrogen bond donors and acceptors, alongside a lipophilic benzoyl moiety, suggests the potential for diverse binding modes with biological macromolecules.[1]

Synthesis Protocol

The synthesis of this compound is a well-established procedure, typically achieved through a two-step one-pot reaction. The causality behind this experimental choice lies in its efficiency and the relatively mild conditions required.

Step 1: Formation of Benzoyl Isothiocyanate

To a warm solution of potassium thiocyanate in acetone, benzoyl chloride is added dropwise. The nucleophilic attack of the thiocyanate anion on the electrophilic carbonyl carbon of benzoyl chloride, followed by the displacement of the chloride ion, yields benzoyl isothiocyanate. The formation of a milky white precipitate of potassium chloride is a visual indicator of the reaction's progress.[1]

Step 2: Reaction with Urea

Following the removal of the precipitated potassium chloride, urea is added to the filtrate containing benzoyl isothiocyanate. The nucleophilic amino group of urea attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of this compound.[1]

Detailed Experimental Workflow:

Caption: Synthetic workflow for this compound.

Potential Biological Activities: An Evidence-Based Extrapolation

As previously noted, direct biological data for this compound is limited. However, the extensive body of research on benzoylthiourea and thiobiuret derivatives provides a strong foundation for predicting its potential therapeutic applications.

Antimicrobial and Antifungal Potential

Thiourea derivatives are known to possess a broad spectrum of antimicrobial activities. This is often attributed to their ability to chelate metal ions essential for microbial enzyme function and to interfere with cellular processes.[3]

Hypothesized Mechanism of Action: The sulfur and nitrogen atoms in the thiobiuret core can act as chelation sites for metal ions like copper and zinc, which are crucial cofactors for many bacterial and fungal enzymes. By sequestering these ions, this compound could disrupt essential metabolic pathways, leading to growth inhibition or cell death.

Supporting Evidence from Analogs:

-

Derivatives of 5-amino-2H-1,2,4-thiadiazol-3-one, for which this compound is a synthetic intermediate, have demonstrated antibacterial activity.[1]

-

Various benzoylthiourea derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][4][5]

-

Thiourea and S-benzyl-2,4-isodithiobiuret derivatives of 1-hepta-O-benzoyl-β-d-maltose have exhibited potent antifungal activity against Candida albicans.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of an agar plate.

-

Application of Test Compound: Sterile paper discs are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Measurement of Zone of Inhibition: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.

Caption: Workflow for the Agar Disc Diffusion Method.

Anticancer Potential

The anticancer activity of benzoylthiourea derivatives is a well-documented and promising area of research. These compounds are known to exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Hypothesized Mechanisms of Action:

-

EGFR Tyrosine Kinase Inhibition: Many benzoylthiourea derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.[1] By blocking the ATP binding site of the EGFR tyrosine kinase domain, these compounds can prevent its autophosphorylation and the subsequent activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.

-

Induction of Apoptosis: Benzoylthiourea analogs have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria, or the extrinsic pathway, initiated by death receptors on the cell surface.

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, often at the G1 or G2/M phase, thereby preventing cancer cell proliferation.

Supporting Evidence from Analogs:

-

N-(4-t-butylbenzoyl)-N'-phenylthiourea, a derivative of N-benzoyl-N'-phenylthiourea, has shown cytotoxic activity against breast and cervical cancer cell lines.[5]

-

Several 1-benzoyl-3-methyl thiourea derivatives exhibited potent cytotoxicity against HeLa cell lines.[6]

-

N-benzoyl-3-allylthiourea has been investigated as a potential anti-breast cancer agent that enhances HER-2 expression.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for its conversion to formazan by mitochondrial reductases in viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Compound | Hypothetical IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | This compound | Data not available |

| HeLa (Cervical Cancer) | This compound | Data not available |

| A549 (Lung Cancer) | This compound | Data not available |

Note: The table above is for illustrative purposes only, as specific IC₅₀ values for this compound are not currently available in the public domain.

Visualizing the Hypothesized Anticancer Mechanism: EGFR Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Future Directions and Concluding Remarks

This technical guide has synthesized the available information on this compound and extrapolated its potential biological activities based on a wealth of data from structurally related compounds. The evidence strongly suggests that this molecule warrants further investigation as a potential antimicrobial, antifungal, and anticancer agent.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific antimicrobial, antifungal, and anticancer activities of this compound.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to optimize its biological activity and pharmacokinetic properties.

References

-

Kang, S. K., Cho, N. S., & Jeon, M. K. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395. [Link]

-

Kang, S. K. (2013). 1-Benzoyl-4-thiobiuret. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1327. [Link]

-

Halim, N. I., Kassim, K., Fadzil, A. H., & Yamin, B. M. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Malaysian Journal of Analytical Sciences, 15(1), 76-84. [Link]

-